molecular formula C9H9N B3349889 5,6-Dihydroquinoline CAS No. 24334-23-4

5,6-Dihydroquinoline

Cat. No.: B3349889
CAS No.: 24334-23-4
M. Wt: 131.17 g/mol
InChI Key: ROLKDXFFBNOIDS-UHFFFAOYSA-N
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Description

5,6-Dihydroquinoline is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. It is characterized by a bicyclic structure consisting of a benzene ring fused with a partially saturated pyridine ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,6-Dihydroquinoline can be synthesized through various methods. One common approach involves the reaction of α,α-dicyanoolefins with acetylenic esters in the presence of triethylamine. This one-pot method creates three new carbon-carbon and one carbon-nitrogen bonds . Another method includes the use of α,β-unsaturated aldehydes as starting materials, which undergo cyclization reactions to form the quinoline core .

Industrial Production Methods: Industrial production of this compound often employs catalytic systems to enhance reaction efficiency and yield. Transition metal-catalyzed reactions, such as those involving iron(III) chloride, are commonly used. These methods are advantageous due to their high selectivity and relatively mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dihydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5,6-Dihydroquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dihydroquinoline and its derivatives often involves interaction with biological macromolecules. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . This mechanism is crucial for their antimicrobial and anticancer activities.

Comparison with Similar Compounds

Uniqueness: 5,6-Dihydroquinoline is unique due to its partially saturated structure, which imparts distinct reactivity compared to fully aromatic quinolines. This partial saturation allows for a broader range of chemical transformations and applications, particularly in the synthesis of biologically active compounds .

Properties

IUPAC Name

5,6-dihydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-2-6-9-8(4-1)5-3-7-10-9/h2-3,5-7H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLKDXFFBNOIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80488069
Record name 5,6-Dihydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80488069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24334-23-4
Record name 5,6-Dihydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80488069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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